molecular formula C13H12BrNO2 B13700157 Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate

Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate

Cat. No.: B13700157
M. Wt: 294.14 g/mol
InChI Key: QFINUNMIMRKWBH-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate is a chemical compound with the molecular formula C13H12BrNO2. It is a derivative of benzoic acid and features a bromine atom at the 4-position and a cyanocyclobutyl group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the cyanocyclobutyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

The introduction of the cyanocyclobutyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the brominated intermediate with a cyanocyclobutyl reagent under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate involves its interaction with specific molecular targets. The bromine atom and cyanocyclobutyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Bromo-2-(1-cyanocyclobutyl)benzoate is unique due to the presence of both a bromine atom and a cyanocyclobutyl group.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

methyl 4-bromo-2-(1-cyanocyclobutyl)benzoate

InChI

InChI=1S/C13H12BrNO2/c1-17-12(16)10-4-3-9(14)7-11(10)13(8-15)5-2-6-13/h3-4,7H,2,5-6H2,1H3

InChI Key

QFINUNMIMRKWBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C2(CCC2)C#N

Origin of Product

United States

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